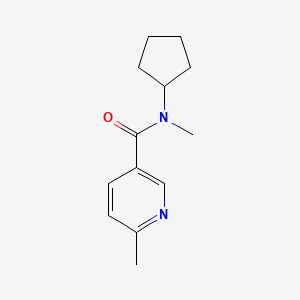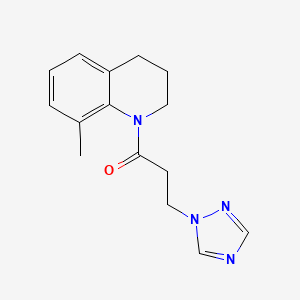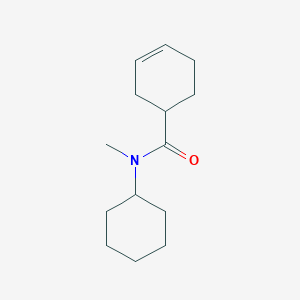
2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as DIMIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been studied for its potential therapeutic applications in various fields of research. In cancer research, 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. In neuroscience, 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been studied for its anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response. 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has anti-inflammatory and antioxidant effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is its low solubility in water which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.
In conclusion, 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone in various fields of research.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and tryptamine. The reaction is catalyzed by a base such as potassium carbonate in the presence of an organic solvent like dimethylformamide. The product is then purified using column chromatography to obtain a pure compound.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-12-6-7-15(18)13(10-12)16(19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIBPPKPNNLMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)



![Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)


![N-[(2-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507192.png)